![molecular formula C10H19N4OPS B14412634 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine CAS No. 81319-82-6](/img/structure/B14412634.png)
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves several steps. One common synthetic route includes the reaction of phenol with phosphorus trichloride to form phenyl phosphorodichloridate. This intermediate is then reacted with 2,2-dimethylhydrazine to yield the final product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
科学研究应用
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine has several applications in scientific research:
Biology: The compound’s hydrazine moiety makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .
相似化合物的比较
Similar compounds to 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine include:
Phenylphosphonothioic dichloride: Similar in structure but lacks the hydrazine groups.
Dimethylhydrazine derivatives: Compounds with similar hydrazine moieties but different substituents on the phosphorus atom.
Phosphorodihydrazidothioic acids: Compounds with similar phosphinothioyl groups but different organic substituents.
属性
CAS 编号 |
81319-82-6 |
|---|---|
分子式 |
C10H19N4OPS |
分子量 |
274.33 g/mol |
IUPAC 名称 |
2-[(2,2-dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H19N4OPS/c1-13(2)11-16(17,12-14(3)4)15-10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,11,12,17) |
InChI 键 |
CSYJKCAZRVQAHZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NP(=S)(NN(C)C)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
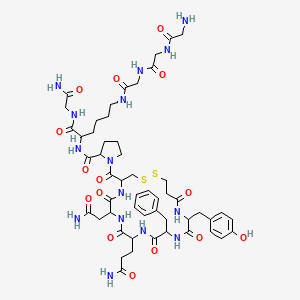
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
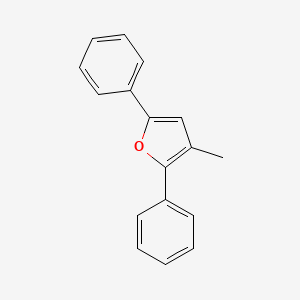
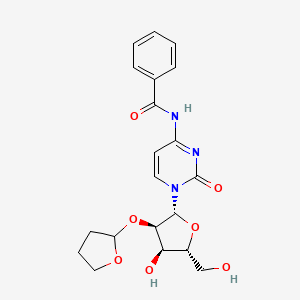

![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
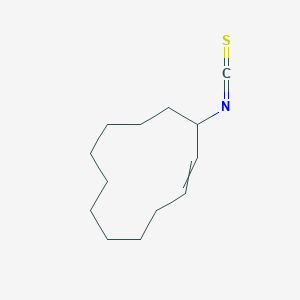
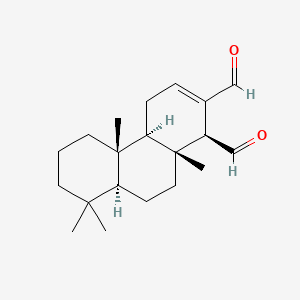

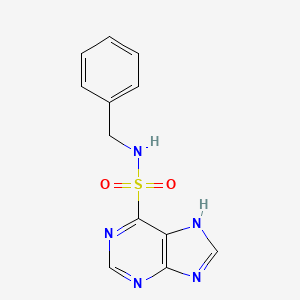
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
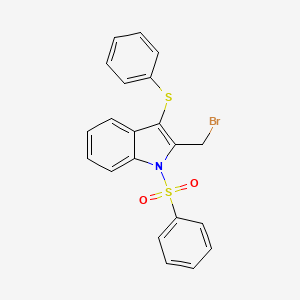
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
